![molecular formula C8H9ClN4S B13306324 4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, especially at the chlorine atom, using reagents like sodium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium iodide. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield a corresponding sulfoxide or sulfone, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
What sets 4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine apart is its unique combination of a thiazole and pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H9ClN4S |
|---|---|
Peso molecular |
228.70 g/mol |
Nombre IUPAC |
4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H9ClN4S/c1-5-11-6(4-14-5)2-13-3-7(9)8(10)12-13/h3-4H,2H2,1H3,(H2,10,12) |
Clave InChI |
XPIWHJRGMXUOJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


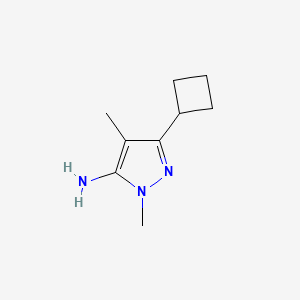
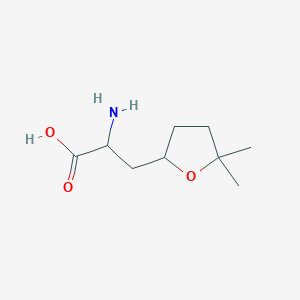
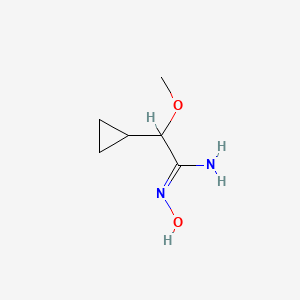
![[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
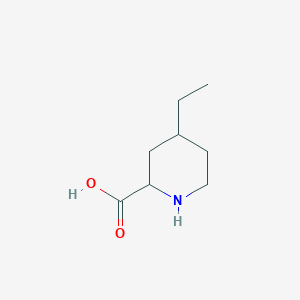
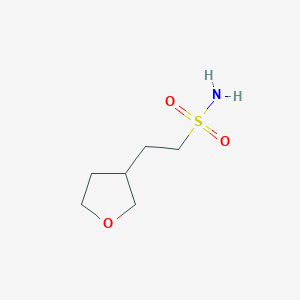
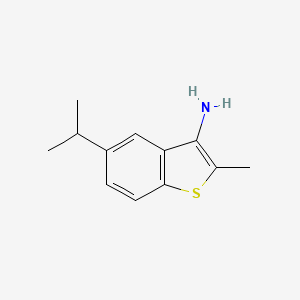

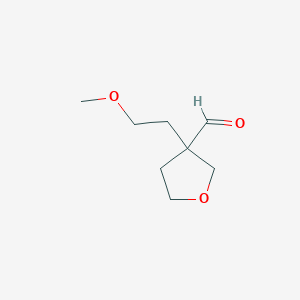

![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}acetamide](/img/structure/B13306295.png)
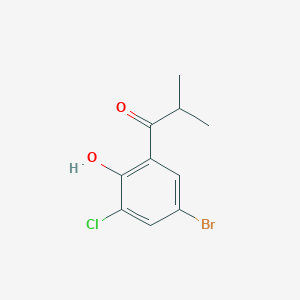
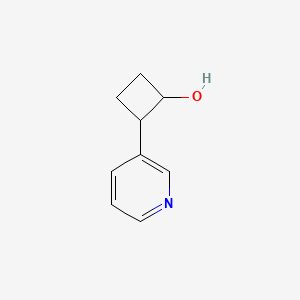
![1-[(4-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306307.png)
